molecular formula C12H8F3NO2 B2742334 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 439094-17-4

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde

Cat. No.: B2742334
CAS No.: 439094-17-4
M. Wt: 255.196
InChI Key: MQMLQPBBLSDFFF-UHFFFAOYSA-N
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Description

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole ring with an aldehyde functional group

Mechanism of Action

Target of Action

The primary targets of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to map out the downstream effects and the overall impact on the organism’s biochemistry.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Preparation Methods

The synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with pyrrole under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the pyrrole ring. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control. Major products formed from these reactions include the corresponding carboxylic acids, alcohols, and substituted aromatic compounds.

Scientific Research Applications

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde has several scientific research applications:

Comparison with Similar Compounds

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-11-3-1-10(2-4-11)16-6-5-9(7-16)8-17/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMLQPBBLSDFFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=C2)C=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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